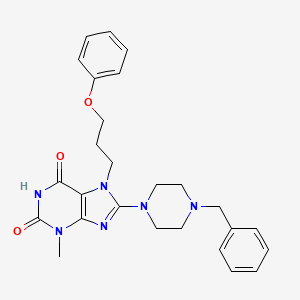

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-29-23-22(24(33)28-26(29)34)32(13-8-18-35-21-11-6-3-7-12-21)25(27-23)31-16-14-30(15-17-31)19-20-9-4-2-5-10-20/h2-7,9-12H,8,13-19H2,1H3,(H,28,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWKVAUPYBKWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCOC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione , also known by its chemical formula and CAS number 887200-41-1, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

- Molecular Weight : 490.6 g/mol

- Purity : Typically ≥95%

- Molecular Formula :

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as a modulator of the adenosine receptor pathways, which are crucial in numerous physiological processes including inflammation, neuroprotection, and cardiovascular function.

Key Mechanisms:

- Adenosine Receptor Modulation : The compound exhibits affinity for A1 and A2 adenosine receptors, influencing neurotransmitter release and vascular tone.

- Inhibition of Phosphodiesterase : It may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells, which can enhance cellular signaling pathways related to metabolism and growth.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Neuroprotective Effects

The neuroprotective effects are significant; the compound has been shown to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation. This suggests potential therapeutic applications in chronic inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at micromolar concentrations.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues.

- Inflammation Model : In a murine model of arthritis, treatment with the compound significantly reduced paw swelling and joint inflammation compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Study |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | [Study 1] |

| Neuroprotection | Reduces oxidative stress | [Study 2] |

| Anti-inflammatory | Decreases cytokine production | [Study 3] |

Comparison with Similar Compounds

Key Structural and Functional Insights

Position 8 Modifications: The 4-benzylpiperazine in the target compound contrasts with imidazole (), hydrazine (), and ethylpiperazine () substituents. Piperazine derivatives are associated with improved solubility and receptor binding due to basic nitrogen atoms, while bulkier groups like benzyl may enhance selectivity for hydrophobic binding pockets .

Position 7 Variations: The 3-phenoxypropyl group in the target compound introduces an ether oxygen, increasing polarity compared to phenylpropyl () or naphthylmethyl () groups. This could improve aqueous solubility while maintaining lipophilic interactions . Butynyl () and trifluoropropyl () substituents highlight the role of chain flexibility and fluorination in drug design.

Biological Implications: The CK2 inhibitor () demonstrates that 7-phenoxypropyl and 8-hydrazinyl groups synergize for kinase inhibition, suggesting the target compound’s benzylpiperazine may offer similar or enhanced activity . Anti-Eg5 activity in ZINC06444857 () underscores the importance of aromatic 7-substituents (e.g., naphthylmethyl) for ATPase targeting, a feature absent in the target compound .

Research Findings and Structure-Activity Relationships (SAR)

- CK2 Inhibition: emphasizes that 7-position substituents (e.g., phenoxypropyl) and 8-position modifications are critical for CK2 inhibition. The target compound’s 4-benzylpiperazine may stabilize interactions with Tyr104/Tyr352 residues in CK2’s active site .

- Anti-Eg5 Activity: Compound 5 () achieves submicromolar activity via imidazole-propylamino and naphthylmethyl groups, indicating that bulkier 8-substituents may hinder Eg5 binding in the target compound .

- Synthetic Feasibility: Analogous compounds (e.g., ) use recrystallization (i-propanol) and condensation reactions, suggesting the target compound could be synthesized via similar routes .

Q & A

Q. How can researchers optimize the synthetic yield of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione while minimizing impurities?

- Methodological Answer : Optimize nucleophilic substitution or condensation reactions using a stepwise approach. For example, employ cyclohexylamine derivatives under anhydrous conditions with catalysts like K₂CO₃ in DMF (as seen in analogous purine syntheses) to improve regioselectivity . Monitor reaction progress via TLC and purify intermediates via column chromatography. Recrystallization from hot EtOAc can further reduce impurities, as demonstrated in related purine-dione syntheses (yield: ~65% after optimization) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to verify substituent positions (e.g., benzylpiperazinyl and phenoxypropyl groups). Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl/piperazine resonances (δ 2.5–3.7 ppm) .

- IR spectroscopy to confirm carbonyl stretches (~1697 cm⁻¹ for purine-dione) and amine/ether linkages .

- High-resolution mass spectrometry (HRMS) to validate molecular weight (expected: ~476.5 g/mol for analogous structures) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Conduct pH-dependent solubility assays in buffers (pH 1–7.4) and measure partition coefficients (logP) via shake-flask methods. Stability studies should include:

- Thermogravimetric analysis (TGA) to evaluate thermal degradation.

- HPLC-UV to monitor hydrolytic degradation in simulated gastric/intestinal fluids .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different cell lines?

- Methodological Answer :

- Perform dose-response assays under standardized conditions (e.g., ATP levels, incubation time).

- Use isogenic cell lines to control for genetic variability.

- Validate target engagement via radioligand binding assays or surface plasmon resonance (SPR) to confirm direct interactions with proposed targets (e.g., adenosine receptors) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for specific enzyme targets?

- Methodological Answer :

- Synthesize analogs with modifications to the benzylpiperazinyl (e.g., fluorophenyl substitution) or phenoxypropyl groups (e.g., hydroxylation).

- Test inhibitory activity against off-target enzymes (e.g., phosphodiesterases) using kinetic assays and compare IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize analogs .

Q. What experimental approaches are suitable for identifying degradation products under oxidative stress?

- Methodological Answer : Expose the compound to H₂O₂ or cytochrome P450 enzymes, then analyze metabolites via:

- LC-MS/MS to detect hydroxylated or N-dealkylated products.

- EPR spectroscopy to identify radical intermediates .

Q. How can researchers evaluate the compound’s selectivity for purinergic receptors versus related GPCRs?

- Methodological Answer : Use calcium flux assays in HEK293 cells transfected with target receptors (e.g., A₁, A₂A) and counter-screen against unrelated GPCRs (e.g., serotonin receptors). Normalize data to reference agonists/antagonists (e.g., CGS21680 for A₂A) .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields reported across different laboratories?

- Methodological Answer :

Q. What computational tools can predict the compound’s interaction with non-target proteins?

- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability or pharmacophore modeling (e.g., Schrödinger) to screen for off-target interactions. Validate predictions with SPR or ITC .

Q. How can reproducibility issues in in vivo efficacy studies be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.